Methylpyrrolidinium bromide

Pharmaceutical Reference Standards Analytical Method Development Salt Form Selection

Pharmaceutical QC labs performing cefepime impurity testing face weighing errors and instability when using the free base or HCl salt forms of N-methylpyrrolidine reference standards. Methylpyrrolidinium bromide (HBr salt) resolves these challenges with superior accuracy and long-term stability. • ~27% lower weighing error vs. HCl salt; ~49% vs. free base at 10-25 mg range • Non-hygroscopic crystalline solid; stable at RT storage; no CO₂ degradation • Bromide counterion eliminates IC interference near NMP cation peak (0.001% LOQ) • Full CoA: HPLC purity, NMR identity, MS characterization for ANDA submissions

Molecular Formula C5H12BrN
Molecular Weight 166.06 g/mol
CAS No. 51368-35-5
Cat. No. B1262018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylpyrrolidinium bromide
CAS51368-35-5
Synonyms1-methylpyrrolidine
methylpyrrolidinium bromide
N-methylpyrrolidine
N-methylpyrrolidine hydrobromide
N-methylpyrrolidine hydrochloride
Molecular FormulaC5H12BrN
Molecular Weight166.06 g/mol
Structural Identifiers
SMILESCN1CCCC1.Br
InChIInChI=1S/C5H11N.BrH/c1-6-4-2-3-5-6;/h2-5H2,1H3;1H
InChIKeyXXZFCJVFXKCILB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylpyrrolidinium Bromide: Identity and Key Applications


Methylpyrrolidinium bromide (CAS 51368-35-5), systematically identified as 1-methylpyrrolidine hydrobromide, is the hydrobromic acid addition salt of N-methylpyrrolidine (free base CAS 120-94-5) [1]. With a molecular formula of C₅H₁₂BrN and molecular weight of 166.06 g/mol, this white to off-white crystalline solid is the bromide-counterion form within a family of N-methylpyrrolidine salts that also includes the hydrochloride (CAS 36520-42-0; MW 121.61 g/mol) and sulfate (CAS 684226-89-9) variants . The compound is formally designated as Cefepime European Pharmacopoeia (EP) Impurity G and has established USP compendial relevance as the hydrobromide salt reference standard for N-methylpyrrolidine limit testing in cefepime drug substances and finished products [2].

R
Compendial impurity standard
EP Impurity G hydrobromide for cefepime N-methylpyrrolidine limit testing
I
Ionic liquid precursor
Solid bromide source for halide-homogeneous quaternization synthesis
G
Gravimetric reference
Non-volatile crystalline form for precise low-concentration standard preparation

Why Alternative Salt Forms Cannot Substitute


The distinction between methylpyrrolidinium bromide and its closest analogs—N-methylpyrrolidine free base, the hydrochloride salt, or the sulfate salt—is not trivial in regulated analytical environments or precision synthesis. The counterion identity directly governs molecular weight (166.06 vs. 121.61 vs. 85.15 g/mol for HBr, HCl, and free base, respectively), chromatographic retention behavior, ionization efficiency in mass spectrometry, and hygroscopicity during gravimetric preparation of reference standard solutions [1]. In the context of cefepime impurity testing per USP and EP monographs, N-methylpyrrolidine is the specified target analyte, and the hydrobromide salt form provides a stable, precisely weighable reference material with a defined salt stoichiometry that differs from the hydrochloride or sulfate alternatives [2]. For ionic liquid synthesis, the bromide counterion functions as a superior leaving group compared to chloride in subsequent quaternization reactions with alkyl bromides to yield N-alkyl-N-methylpyrrolidinium bromide ionic liquids, where counterion exchange during the synthesis can introduce uncontrolled mixed-halide populations if the hydrochloride or free base is substituted [3].

Mass HBr salt (166.06 g/mol) requires 1.37× vs HCl salt; free base mass factor shifts calibration accuracy—direct weighing equivalence does not hold.
Detection Bromide yields UV-transparent background in ion chromatography; chloride from HCl salt can interfere with suppressed conductivity detection in USP methods.
Synthesis Chloride from HCl salt may introduce mixed-halide quaternary salts during alkyl-bromide quaternization; free base carries flammability hazard (flash point −21 °C).

Quantitative Differentiation Evidence


Molecular Weight Advantage of Hydrobromide Salt

The hydrobromide salt of N-methylpyrrolidine possesses a molecular weight of 166.06 g/mol, representing a 37% mass increase over the hydrochloride salt (121.61 g/mol) and a 95% mass increase over the free base (85.15 g/mol) [1]. This mass differential has direct consequences for gravimetric preparation of reference standard solutions: when targeting a given molar concentration of the N-methylpyrrolidine cation for HPLC or ion chromatography calibration, the required mass of the hydrobromide salt is proportionally higher, yielding improved weighing accuracy for small-batch analytical preparations . The bromide counterion also generates a distinct UV-transparent background in conductivity-based detection methods (USP Procedure 1 for cefepime), avoiding the chloride interference that can arise when the hydrochloride salt is used as the calibration standard in ion chromatography with suppressed conductivity detection .

MW: HBr salt mass advantage
Cross-study comparable
HBr 166.06 g/mol vs HCl 121.61 g/mol vs free base 85.15 g/mol. 1.37× and 1.95× mass required for equimolar cation delivery.
Reduces relative weighing error for low-concentration calibration standards.
Conditions: 1:1 stoichiometric salts; applicable to 0.01–1.0 mg/mL aqueous/methanolic diluents.
Pharmaceutical Reference Standards Analytical Method Development Salt Form Selection

Compendial Recognition as EP Impurity G Hydrobromide

Cefepime EP Impurity G is chemically defined as 1-methylpyrrolidine per the European Pharmacopoeia, and the hydrobromide salt (CAS 51368-35-5) is explicitly listed as a related chemical entity alongside the hydrochloride (36520-42-0) and sulfate (684226-89-9) forms [1]. The USP monograph for cefepime hydrochloride specifies a quantitative limit of N-methylpyrrolidine at <0.3% for the drug substance and <1.0% for cefepime for injection, with validated ion chromatography methods achieving a limit of quantitation (LOQ) of approximately 0.001% NMP [2]. In published USP-NF method validation studies, the detected N-methylpyrrolidine concentration in commercial cefepime for injection was 0.09%, well below the 1.0% allowable limit, confirming the practical utility of the reference standard at pharmacopeially relevant trace levels [3]. The hydrobromide salt is preferred by multiple certified reference material (CRM) manufacturers including CATO and ChemWhat, which supply the HBr salt with full Certificates of Analysis (CoA) including HPLC purity, NMR, and MS characterization data for regulatory submissions [1].

EP Impurity G recognition
Head-to-head
HBr salt explicitly listed as related chemical; recognized form for ANDA/QC applications. USP LOQ ~0.001% (10 ppm).
Lowers regulatory justification burden during method validation for compendial testing.
Context: EP impurity monograph references free base; HBr salt accepted as reference standard.
Pharmaceutical Quality Control Pharmacopeial Compliance Impurity Reference Standards

Bromide Counterion Advantage in Ionic Liquid Synthesis

In the established synthetic route for N-alkyl-N-methylpyrrolidinium bromide ionic liquids, the quaternization of N-methylpyrrolidine with an n-alkyl bromide (e.g., bromoethane, bromobutane, bromohexane) proceeds via the Menschutkin reaction to directly afford the target quaternary pyrrolidinium bromide [1]. When methylpyrrolidinium bromide (the hydrobromide salt) is employed as the starting material instead of the free base, it must first be neutralized to liberate the free N-methylpyrrolidine; however, the bromide ion present in the reaction medium does not introduce a competing nucleophile that would generate mixed-halide products, unlike the chloride from the hydrochloride salt, which can participate in halide exchange during quaternization with alkyl bromides to produce a mixture of bromide and chloride quaternary salts [2]. The thermophysical properties of the resulting N-alkyl-N-methylpyrrolidinium bromide ionic liquids have been systematically characterized across alkyl chain lengths (C₃, C₄, C₅) over a wide temperature range (298.15–343.15 K), with density and dynamic viscosity data reported for use in absorption heat pump working pair evaluations [3]. Specifically, the decomposition temperature, phase transition enthalpy, and vapor-liquid equilibrium of the pure bromide-based ionic liquids were determined by DSC, TG/DTA, and ebulliometry, providing a quantitative baseline for quality control of the synthesized ionic liquids [3].

Ionic liquid halide purity
Class-level
Bromide route yields >97% pure N-alkyl-N-methylpyrrolidinium bromide; free base route requires handling flash point −21 °C liquid.
Supports halide homogeneity for accurate thermophysical property characterization.
Synthesis: neutralization then quaternization with R-Br in EtOAc; purity by ¹H NMR.
Ionic Liquid Synthesis Pyrrolidinium Salts Quaternization Chemistry

Solid-State Handling Advantage Over Volatile Free Base

N-methylpyrrolidine free base (CAS 120-94-5) is a colorless to pale yellow volatile liquid with a boiling point of 80–81 °C, a flash point of −21 °C, and an amine-like odor, requiring storage in a cool, dry place with protection from light and ignition sources [1]. In contrast, methylpyrrolidinium bromide is a white to off-white crystalline solid at ambient temperature (20 °C), eliminating the volatility hazard and enabling precise gravimetric dispensing on standard analytical balances without the need for sealed volatile-liquid handling equipment . While the exact melting point of the hydrobromide salt is not broadly published, structurally analogous 1-ethyl-1-methylpyrrolidinium bromide has a reported melting point of 106 °C, and 1-methylpyrrolidine hydrochloride melts in the range of 150–165 °C, suggesting the hydrobromide salt similarly exists as a stable solid under standard laboratory storage conditions [2]. The free base also exhibits pH ~11.3 (strongly basic), whereas the hydrobromide salt is a neutral ammonium salt, reducing incompatibility with acid-sensitive chromatographic mobile phases or formulation excipients [1].

Solid-state handling
Class-level
HBr salt: white crystalline solid, non-volatile, no flash point. Free base: liquid, flash point −21 °C, vapor pressure 79.6 mmHg at 25 °C.
Eliminates volatility hazard; enables accurate open-balance weighing for GMP labs.
Melting point data inferred from structural analogs; exact HBr salt value not broadly published.
Laboratory Safety Chemical Handling Salt Form Selection

Application Scenarios for Methylpyrrolidinium Bromide


Cefepime Impurity Testing per USP/EP Monographs

Pharmaceutical QC and R&D laboratories performing compendial limit testing for N-methylpyrrolidine in cefepime hydrochloride API (<0.3% USP limit) or cefepime for injection (<1.0% USP limit) should procure the hydrobromide salt reference standard (CAS 51368-35-5) specifically. The HBr salt is explicitly recognized in EP impurity monographs as a related chemical to Cefepime EP Impurity G, and CRMs supplied with full Certificates of Analysis (CoA) including HPLC purity, NMR identity confirmation, and MS characterization data support ANDA regulatory submissions without the need for cross-justification of an alternative salt form [1]. In validated USP-NF ion chromatography methods, the bromide counterion does not interfere with nonsuppressed conductivity detection, whereas chloride from the hydrochloride salt can contribute to baseline elevation near the N-methylpyrrolidine cation peak, potentially compromising LOQ at the required 0.001% (10 ppm) level .

Ionic Liquid Synthesis for Electrochemical and Thermophysical Research

Academic and industrial researchers synthesizing pyrrolidinium-based ionic liquids for battery electrolytes, supercapacitors, or absorption heat pump working fluids should specify methylpyrrolidinium bromide as the N-methylpyrrolidine source when halide purity of the final quaternary ammonium bromide product is critical. Neutralization of the HBr salt with one equivalent of base liberates the free amine in situ while maintaining a homogeneous bromide ion environment, preventing the formation of mixed Br⁻/Cl⁻ quaternary salts that would confound subsequent density (ρ), dynamic viscosity (η), and conductivity measurements across the temperature range of 298.15–343.15 K [2]. The solid salt form additionally avoids the flammability hazard (flash point −21 °C) and odor management issues associated with handling the liquid free base at multi-gram synthetic scales [3].

Gravimetric Preparation of Low-Concentration Calibration Standards

For analytical method development and validation requiring the preparation of N-methylpyrrolidine calibration standards at concentrations as low as 0.001% (10 μg/mL) relative to the cefepime sample matrix, the higher molecular weight of the hydrobromide salt (166.06 g/mol) compared to the hydrochloride (121.61 g/mol) or free base (85.15 g/mol) translates to a proportionally larger mass per molar equivalent of the N-methylpyrrolidine cation [4]. At the typical 10–25 mg primary standard weighing range, this mass advantage reduces relative weighing error by approximately 27% compared to the HCl salt and 49% compared to the free base, directly improving the accuracy of the final calibration curve and the reliability of impurity pass/fail decisions at the compendial limit [4]. The solid, non-hygroscopic form of the HBr salt further ensures long-term room-temperature storage stability without the amine degradation or carbonate formation issues observed with the free base upon exposure to atmospheric CO₂ .

Reference Standard Inventory for Multi-Product Impurity Programs

Contract research organizations (CROs) and centralized QC laboratories that manage impurity reference standard programs across multiple cephalosporin ANDA projects benefit from procuring the HBr salt in a single well-characterized batch with traceable CoA documentation. Because the EP explicitly references 1-methylpyrrolidine (free base) as the impurity identity but recognizes the hydrobromide salt as a related chemical, maintaining the HBr salt as the primary working standard—rather than the free base—avoids the need for periodic re-characterization driven by free base volatility, oxidative degradation, or moisture uptake [1]. The bromide salt also provides a distinct elemental signature (Br⁻ detection via ion chromatography or ICP-MS) that can serve as an orthogonal identity confirmation during reference standard re-qualification intervals, a feature not available with the hydrochloride or sulfate salt forms when the drug substance itself contains chloride or sulfate counterions .

Application
Selection Property
Validation Focus
Cefepime impurity testing per USP/EP
Compendial reference standard with defined salt stoichiometry
Ion chromatography calibration accuracy; bromide interference avoidance
Ionic liquid synthesis
Solid, non-volatile precursor ensuring homogeneous bromide environment
Halide purity (¹H NMR); product DSC and viscosity profile review
Low-concentration calibration standards
Higher molecular weight reduces relative weighing error
Gravimetric accuracy at 0.001% level; salt stoichiometry verification
Multi-product impurity standard programs
Stable solid form with distinct bromide identity signature
Long-term storage stability; orthogonal identity confirmation by IC/ICP-MS

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